2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-7-8-15(11-16(13)21)24-10-9-22-19(20(24)26)27-12-18(25)23-17-6-4-3-5-14(17)2/h3-11H,12H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMWAZFKAOJBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thioether linkage and a dihydropyrazine core, which are known to influence its biological properties. The presence of fluorine and methyl groups on the phenyl ring may enhance lipophilicity and biological activity.
The compound's biological activity may be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the biosynthesis of inflammatory mediators.
- Cellular Signaling Modulation : The presence of the dihydropyrazine moiety suggests potential interactions with cellular signaling pathways, possibly affecting cell proliferation and apoptosis.
Efficacy in Biological Assays
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated moderate cytotoxic effects with IC50 values ranging from 10 to 30 µM, suggesting potential as an anticancer agent.
- Anti-inflammatory Activity : Inhibition assays demonstrated that the compound effectively reduced COX-2 activity by approximately 50% at concentrations of 20 µM. This indicates its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl ring significantly affect the biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances enzyme inhibition compared to unsubstituted analogs.
Case Study 1: Anticancer Activity
In a study published by , derivatives of similar structures exhibited significant cytotoxicity against MCF-7 cells. The results highlighted that compounds with halogen substitutions had improved potency compared to their non-halogenated counterparts. This suggests a promising avenue for further exploration of this compound in cancer therapeutics.
Case Study 2: Anti-inflammatory Effects
Another study demonstrated that related compounds showed dual inhibitory effects against both COX and LOX enzymes. The findings suggest that modifications leading to increased lipophilicity could enhance anti-inflammatory properties, potentially making this compound a candidate for treating chronic inflammatory conditions.
Comparison with Similar Compounds
Key Findings and Implications
Structural Flexibility : The thioacetamide bridge is a versatile linker for modifying bioactivity across heterocyclic cores.
Fluorine Impact : Fluorinated aryl groups enhance target affinity but may complicate synthetic routes compared to chlorinated or methoxylated analogs .
Synthetic Optimization : Reflux with sodium acetate () offers higher yields than room-temperature methods (), but scalability requires further study.
Preparation Methods
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase O-alkylation byproducts. Switching to ethanol reduces impurities to <1% while maintaining yields.
Catalytic Enhancements
Adding phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves thiolate solubility, boosting yields to 85%.
Temperature Control
Lower temperatures (50°C) minimize decomposition but require extended reaction times (8–10 hours).
Scalability and Industrial Adaptations
Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance mixing and heat transfer. A patent by EP2279167B1 details a similar process for Atorvastatin intermediates, achieving 73% yield with 99.69% purity after recrystallization.
Key Industrial Parameters
Challenges and Mitigation
Byproduct Formation
O-Alkylated impurities (e.g., 3-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethoxy]-4-methyl-pent-2-enoic acid phenylamide) form due to competing alkoxy pathways. These are minimized using excess thiol and low temperatures.
Moisture Sensitivity
The thiol intermediate is hygroscopic, requiring anhydrous conditions. Storage under nitrogen or with molecular sieves ensures stability.
Q & A
Q. 1.1. What are the key considerations for designing a synthetic route for this compound?
The synthesis of this compound involves multi-step reactions, typically starting with precursor functionalization (e.g., halogenation of the pyrazine core) followed by thioether formation and acetamide coupling. Key steps include:
- Reaction Optimization : Temperature control (e.g., 60–80°C for thioether formation) and solvent selection (polar aprotic solvents like DMF or DMSO) to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products, with purity confirmed via HPLC (>95%) .
- Critical Reagents : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation .
Q. 1.2. Which analytical techniques are essential for characterizing this compound?
Orthogonal analytical methods are required:
- Structural Confirmation : - and -NMR to verify substituent positions and thioether linkage integrity .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] ion) .
Advanced Research Questions
Q. 2.1. How can researchers address conflicting biological activity data in different assay systems?
Discrepancies may arise from assay-specific factors:
- Target Selectivity : Use competitive binding assays (e.g., SPR or ITC) to validate interactions with proposed targets (e.g., kinase enzymes) .
- Metabolic Stability : Compare activity in cell-free vs. cell-based assays (e.g., HepG2 hepatocytes) to assess prodrug activation or degradation .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate results across studies .
Q. 2.2. What strategies are recommended for improving the compound’s pharmacokinetic profile?
- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) or bioisosteric replacements (e.g., sulfone for thioether) to enhance bioavailability .
- Formulation : Use nanoemulsions or liposomal encapsulation to improve aqueous solubility and reduce first-pass metabolism .
- In Silico Modeling : Predict ADMET properties using tools like SwissADME or Schrödinger’s QikProp .
Q. 2.3. How can researchers resolve synthetic challenges, such as low yields in the final coupling step?
- Mechanistic Analysis : Probe reaction intermediates via -NMR or IR spectroscopy to identify bottlenecks (e.g., incomplete deprotection) .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling of aromatic substituents .
- Scale-Up Adjustments : Optimize stoichiometry (e.g., 1.2 equivalents of o-tolylamine) and inert atmosphere (N) to prevent oxidation .
Methodological Guidance for Data Interpretation
Q. 3.1. How should researchers analyze conflicting crystallographic data for this compound?
- Refinement Protocols : Use SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters are correctly modeled .
- Validation Tools : Cross-check with PLATON to identify missed symmetry or twinning .
- Comparative Analysis : Align structures with similar analogs (e.g., pyrazine derivatives) using Mercury software to detect conformational outliers .
Q. 3.2. What computational methods are suitable for predicting the compound’s binding modes?
- Docking Studies : Employ AutoDock Vina or Glide to simulate interactions with target proteins (e.g., COX-2 or EGFR kinase) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein hydrogen bonding .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities and rank derivatives .
Data Contradiction Analysis
Q. Q. 4.1. How to reconcile discrepancies in reported IC values across studies?
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use shared reference compounds .
- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and calculate weighted averages .
- Structural Validation : Confirm compound integrity (e.g., via X-ray crystallography) to rule out degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
